molecular formula C26H21N3O5S B14870721 1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B14870721
M. Wt: 487.5 g/mol
InChI Key: CAYUGZZOTCARHD-LNVKXUELSA-N
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Description

1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole, a pyrrolone, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The starting materials often include 6-ethoxybenzo[d]thiazole, 4-methoxybenzoyl chloride, and pyridine derivatives. The synthesis may proceed through the following steps:

    Formation of the Benzo[d]thiazole Intermediate: The initial step involves the synthesis of the benzo[d]thiazole intermediate by reacting 6-ethoxybenzo[d]thiazole with appropriate reagents under controlled conditions.

    Coupling with Pyridine Derivative: The benzo[d]thiazole intermediate is then coupled with a pyridine derivative in the presence of a base to form the desired pyrrolone structure.

    Introduction of the Methoxybenzoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine and benzo[d]thiazole rings, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-methoxybenzo[d]thiazol-2-yl)hydrazine
  • 4-(6-ethoxybenzo[d]thiazol-2-yl)morpholine
  • N-(6-ethoxybenzo[d]thiazol-2-yl)-N-methylglycine

Uniqueness

1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-4-(4-methoxybenzoyl)-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one is unique due to its combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H21N3O5S

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H21N3O5S/c1-3-34-18-10-11-19-20(13-18)35-26(28-19)29-22(16-5-4-12-27-14-16)21(24(31)25(29)32)23(30)15-6-8-17(33-2)9-7-15/h4-14,22,30H,3H2,1-2H3/b23-21-

InChI Key

CAYUGZZOTCARHD-LNVKXUELSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(/C(=C(\C4=CC=C(C=C4)OC)/O)/C(=O)C3=O)C5=CN=CC=C5

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C4=CC=C(C=C4)OC)O)C(=O)C3=O)C5=CN=CC=C5

Origin of Product

United States

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